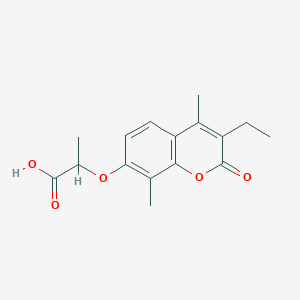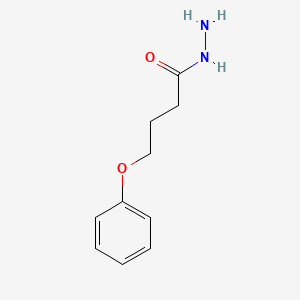
Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a carbamate derivative, which is a class of organic compounds that are derived from carbamic acid. They have the general structure R1O(C=O)NR2R3, where R1, R2, and R3 are organic groups or hydrogen atoms. Carbamates are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic and have a five-membered ring structure with one sulfur atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis
Carbamates can undergo a variety of reactions, including hydrolysis, which breaks the carbamate bond to yield an alcohol and an amine or ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. In general, carbamates can form hydrogen bonds, which can affect their solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Comparative Pharmacokinetics and Metabolism
- Metabolism and Excretion Studies : The metabolism and excretion patterns of chemically related compounds have been extensively studied. For instance, studies on compounds like SB-649868, an orexin 1 and 2 receptor antagonist, reveal how such substances are metabolized and excreted in humans, highlighting the significance of understanding pharmacokinetics for drug development and safety assessment (Renzulli et al., 2011).
Biomonitoring and Exposure Assessment
- Biomonitoring for Exposure : Investigations into the presence of chemical compounds in human samples, such as urine or breast milk, underscore the importance of biomonitoring for assessing environmental or occupational exposure. This is crucial for compounds used in agriculture, like benomyl, where monitoring exposure levels can inform safety guidelines and regulations (Hoekstra et al., 1996).
Chemical Safety and Toxicology
- Safety Evaluation of Chemical Compounds : The safety evaluation of chemicals, including potential sensitization and toxicity, is a critical area of research. Studies have addressed the sensitization potential of chemical compounds found in sunscreens, indicating the need for safety assessments in the development of consumer products (Ricci et al., 1997).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-21-14(20)18-13-17-10(8-22-13)6-12(19)16-7-9-4-2-3-5-11(9)15/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYIHMIOMRDXSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-2-(2,3-dimethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2700295.png)
![N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2700296.png)


![N-[4-(acetylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2700302.png)





![N-(4-fluorobenzyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2700314.png)
![4-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2700315.png)